Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate
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Overview
Description
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, physical state (solid, liquid, gas), melting and boiling points, chemical stability, etc. For “Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate”, it is a colorless to white to yellow solid or semi-solid or liquid .Scientific Research Applications
Synthesis and Characterization
Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate and its derivatives play a significant role in synthetic chemistry. They are involved in various synthesis processes, serving as intermediates and key components. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate and its derivatives have been used to synthesize tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates in quantitative yield. This process involves reactions with L-selectride and subsequent procedures like the Mitsunobu reaction followed by alkaline hydrolysis to afford corresponding trans isomers (Boev et al., 2015). In another instance, the synthesis of tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in many biologically active compounds, has been achieved through a rapid synthesis process starting from commercially available materials (Zhao et al., 2017).
Structural and Thermal Analysis
The compound has also been the subject of detailed structural and thermal analyses. For example, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, synthesized from starting tert-butyl 4-oxopiperidine-1-carboxylate, was characterized using methods like FTIR, NMR, and X-ray crystallographic analysis. The molecular and crystal structure of this compound is stabilized by intramolecular hydrogen bonds, as revealed by X-ray analysis and DFT studies (Çolak et al., 2021).
Role in Synthesis of Piperidine Derivatives
Additionally, tert-butyl 4-oxopiperidine-1-carboxylate dimethylhydrazone has been used in the synthesis of piperidine derivatives [3,2-c]-fused with oxygen heterocycles. The reaction led to the formation of corresponding tert-butyl 3-{[tert-butyl(dimethyl)silyl]alkyl}-4-oxopiperidine-1-carboxylates, which further underwent cyclization into cis-isomers of N-Boc piperidine derivatives [3,2-c]-fused with oxygen heterocycles (Moskalenko & Boev, 2014).
Safety and Hazards
The safety and hazards of a compound refer to its potential risks in handling and use. For “Tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate”, it’s recommended to keep it in a dark place, in an inert atmosphere, at 2-8°C . It’s also important to note that it may cause skin irritation, serious eye irritation, and respiratory irritation .
Properties
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-3,3-dimethylpiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-7-10(8-15)6-13(4,5)9-14/h10,15H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJXVHDHLCLSACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN(C1)C(=O)OC(C)(C)C)CO)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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